![molecular formula C12H7ClF3NS B3036841 3-chloro-2-[(E)-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)pyridine CAS No. 400082-11-3](/img/structure/B3036841.png)
3-chloro-2-[(E)-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)pyridine
Overview
Description
Trifluoromethylpyridines are a class of compounds that have gained significant attention in recent years due to their potential applications in various fields of research and industry. They are often used as intermediates in the synthesis of agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of trifluoromethylpyridines often involves the use of fluorinated organic chemicals . For instance, 2-chloro-3-(trifluoromethyl)pyridine can be used to produce several commercial products .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines typically includes a pyridine ring with a trifluoromethyl group attached. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines can be complex and varied, often involving multiple steps and various reagents .Physical And Chemical Properties Analysis
Trifluoromethylpyridines generally have unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety . For example, they often have a high boiling point and density .Scientific Research Applications
Synthesis and Medicinal Applications
- Synthetic Methodologies for (S)-clopidogrel : This antithrombotic and antiplatelet drug, marketed as Plavix, utilizes a thiophene ring as part of its structure. The review by Saeed et al. (2017) discusses the synthetic methodologies for (S)-clopidogrel, highlighting the demand for efficient synthesis due to its significant medicinal applications (Saeed et al., 2017).
Environmental and Biological Implications
- Thiophene Analogues and Carcinogenicity : Ashby et al. (1978) synthesized thiophene analogues of known carcinogens to evaluate their potential carcinogenicity, indicating the importance of thiophene derivatives in studying toxicological effects (Ashby et al., 1978).
Chemical Properties and Applications
- P38 MAP Kinase Inhibitors : Scior et al. (2011) reviewed the design and activity of imidazole scaffold inhibitors, which are relevant due to the structural similarity with pyridine, for their role in inhibiting proinflammatory cytokine release, suggesting potential research applications of pyridine derivatives in developing selective inhibitors (Scior et al., 2011).
Advanced Materials and Catalysis
- Hybrid Catalysts in Synthesis : The review by Parmar et al. (2023) covers the application of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, demonstrating the significance of such structures in the pharmaceutical industry and the role of catalysts in developing new synthetic methodologies (Parmar et al., 2023).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-chloro-2-[(E)-2-thiophen-2-ylethenyl]-5-(trifluoromethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NS/c13-10-6-8(12(14,15)16)7-17-11(10)4-3-9-2-1-5-18-9/h1-7H/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOASZSHIOFVSF-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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